

Spectroscopic data for C4-Amide-C4-NH2 (NMR, IR, MS)

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Compound of Interest

Compound Name: C4-Amide-C4-NH2

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An In-depth Technical Guide to the Spectroscopic Analysis of N-(4-aminobutyl)butanamide

This guide provides a comprehensive overview of the spectroscopic data for N-(4-aminobutyl)butanamide (**C4-Amide-C4-NH2**), a diamine derivative with potential applications in materials science and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Molecular Structure

The molecule, designated as **C4-Amide-C4-NH2**, is systematically named N-(4-aminobutyl)butanamide. Its structure consists of a butanamide functional group where the amide nitrogen is substituted with a 4-aminobutyl chain.

Chemical Structure: $\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-CO-NH-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2$

Molecular Formula: $\text{C}_8\text{H}_{18}\text{N}_2\text{O}$ Molecular Weight: 158.24 g/mol

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(4-aminobutyl)butanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.85	br s	1H	-	-NH- (Amide)
3.25	q	2H	6.8 Hz	-NH-CH ₂ -
2.70	t	2H	6.8 Hz	-CH ₂ -NH ₂
2.14	t	2H	7.5 Hz	-CH ₂ -CO-
1.66	p	2H	7.5 Hz	-CH ₂ -CH ₂ -CO-
1.55	p	2H	6.8 Hz	-NH-CH ₂ -CH ₂ -
1.48	p	2H	6.8 Hz	-CH ₂ -CH ₂ -NH ₂
1.30	br s	2H	-	-NH ₂ (Amine)

| 0.94 | t | 3H | 7.5 Hz | CH₃-CH₂- |

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
173.0	-C=O (Amide)
41.8	-CH ₂ -NH ₂
39.5	-NH-CH ₂ -
38.8	-CH ₂ -CO-
31.8	-CH ₂ -CH ₂ -NH ₂
27.2	-NH-CH ₂ -CH ₂ -
19.3	-CH ₂ -CH ₂ -CO-

| 13.8 | CH₃-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Absorption Data

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3350 - 3250	Strong, Broad	N-H stretch (Amine and Amide)
2955, 2928, 2865	Strong	C-H stretch (Aliphatic)
1640	Strong	C=O stretch (Amide I)
1555	Strong	N-H bend (Amide II)

| 1465 | Medium | C-H bend (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
158	5	[M] ⁺ (Molecular Ion)
115	20	[M - C ₃ H ₇] ⁺
87	60	[CH ₃ CH ₂ CH ₂ CO] ⁺ (Butanoyl cation)
86	100	[NHCH ₂ CH ₂ CH ₂ CH ₂ NH ₂] ⁺ (McLafferty Rearrangement)
72	45	[CH ₂ CH ₂ CH ₂ CH ₂ NH ₂] ⁺

| 30 | 95 | [CH₂NH₂]⁺ |

Experimental Protocols

The data presented were obtained using standard analytical techniques as detailed below.

NMR Spectroscopy

A sample of N-(4-aminobutyl)butanamide (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

IR Spectroscopy

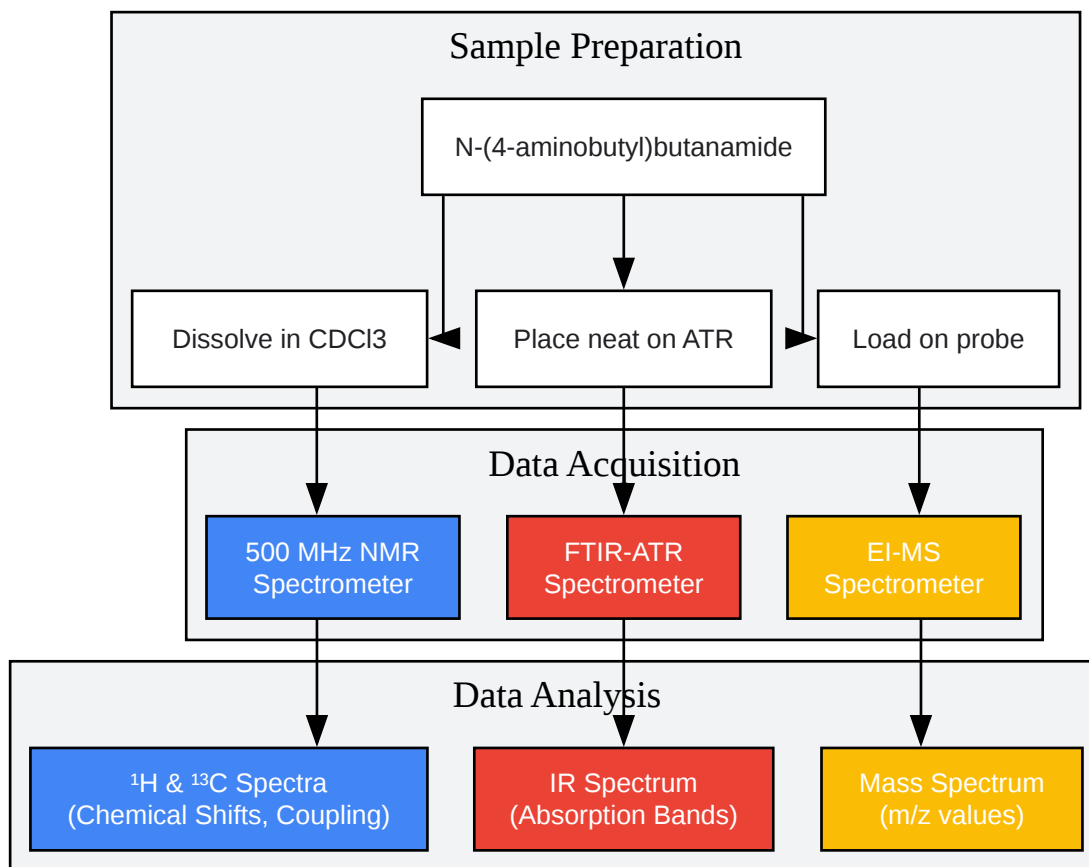
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis was performed on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 230°C and the transfer line at 250°C. The mass analyzer was scanned over a mass range of m/z 20-300.

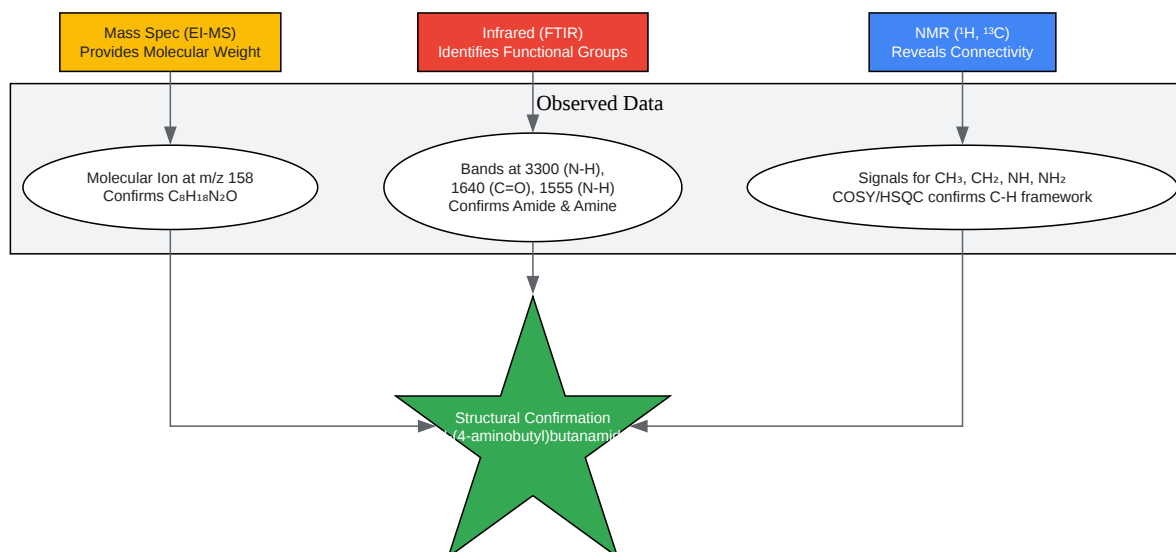
Data Interpretation and Workflow Visualizations

The combined use of MS, IR, and NMR allows for the unambiguous structural elucidation of N-(4-aminobutyl)butanamide. The following diagrams illustrate the experimental and logical workflows.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Logic flow for structural elucidation using combined spectroscopy.

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